molecular formula C13H21O3P B12571459 Diethyl [(2,3-dimethylphenyl)methyl]phosphonate CAS No. 603134-66-3

Diethyl [(2,3-dimethylphenyl)methyl]phosphonate

Cat. No.: B12571459
CAS No.: 603134-66-3
M. Wt: 256.28 g/mol
InChI Key: NWPKUVRODIOCQZ-UHFFFAOYSA-N
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Description

Diethyl [(2,3-dimethylphenyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a diethyl ester and a 2,3-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl [(2,3-dimethylphenyl)methyl]phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For instance, diethyl phosphite can react with 2,3-dimethylbenzyl chloride under reflux conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Scientific Research Applications

Diethyl [(2,3-dimethylphenyl)methyl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl [(2,3-dimethylphenyl)methyl]phosphonate involves its interaction with specific molecular targets. In biological systems, it can inhibit bacterial growth by interfering with essential metabolic pathways. The phosphonate group can mimic phosphate esters, leading to the inhibition of enzymes that utilize phosphate substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [(2,3-dimethylphenyl)methyl]phosphonate is unique due to the presence of the 2,3-dimethyl substitution on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its effectiveness in specific applications, such as antimicrobial activity .

Properties

CAS No.

603134-66-3

Molecular Formula

C13H21O3P

Molecular Weight

256.28 g/mol

IUPAC Name

1-(diethoxyphosphorylmethyl)-2,3-dimethylbenzene

InChI

InChI=1S/C13H21O3P/c1-5-15-17(14,16-6-2)10-13-9-7-8-11(3)12(13)4/h7-9H,5-6,10H2,1-4H3

InChI Key

NWPKUVRODIOCQZ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC=CC(=C1C)C)OCC

Origin of Product

United States

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